2-Chloro-6-methylisonicotinamide
Overview
Description
2-Chloro-6-methylisonicotinamide is a chemical compound with the molecular formula C7H7ClN2O and a molecular weight of 170.59 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.
Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 170.60 g/mol . The compound is soluble in methanol but insoluble in ethanol and dichloromethane .Scientific Research Applications
1. Anticoccidial Agents Synthesis
- Study: "Studies on anticoccidial agents. 10. Synthesis and anticoccidial activity of 5-nitronicotinamide and its analogues" by Morisawa et al. (1977) explored the synthesis of various nicotinamides, including 2-Chloro-6-methylisonicotinamide, for potential use as anticoccidial agents.
- Findings: Among the synthesized compounds, some showed significant activity against Eimeria tenella, a parasite responsible for coccidiosis in poultry. The study highlighted the potential of these compounds in veterinary applications (Morisawa, Kataoka, Kitano, & Matsuzawa, 1977).
2. Hydrogen Bonds and Conformational Analysis
- Study: "Hydrogen bonds and conformational analysis of bis(1-methylisonicotinate) hydrochloride monohydrate by X-ray diffraction, vibrational spectra and B3LYP calculations" by Szafran et al. (2006) analyzed the crystal structure of a related compound, bis(1-methylisonicotinate) hydrochloride.
- Findings: The study provided insights into the hydrogen bonding and structural properties of these compounds, which could be relevant for designing new materials and pharmaceuticals (Szafran, Katrusiak, & Dega-Szafran, 2006).
3. Plant Protection Agents
- Study: "Sustainable Design of New Ionic Forms of Vitamin B3 and Their Utilization as Plant Protection Agents" by Stachowiak et al. (2022) explored the use of nicotinamide derivatives, including this compound, as environmentally friendly agrochemicals.
- Findings: The study highlighted the potential of these compounds in improving the herbicidal activity and reducing environmental impact compared to conventional agrochemicals (Stachowiak, Kaczmarek, Rzemieniecki, & Niemczak, 2022).
4. Novel Synthesis Methods
- Study: "Novel Synthesis Method of 2-Chloro-N,N-dimethylnicotinamide" by Du Xiao-hua (2013) described a new synthesis route for a similar compound, providing insights into more efficient and environmentally friendly production methods.
- Findings: The study emphasized the advantages of this method, such as simple operations and less waste, which could be applied to related compounds like this compound (Du Xiao-hua, 2013).
5. Quantum Chemical and Spectroscopic Studies
- Study: "Quantum chemical, spectroscopic and molecular docking investigations of potential pulmonary fibrosis drug methyl 2‐chloro 4‐iodonicotinate" by Pandimeena et al. (2022) conducted an in-depth study of a structurally related compound for potential use in treating pulmonary fibrosis.
- Findings: The research provided valuable insights into the structural and electronic properties of these molecules, which could inform the design of new therapeutics (Pandimeena, Mathavan, Samuel, & Benial, 2022).
Safety and Hazards
The safety data sheet for 2-Chloro-6-methylisonicotinamide indicates that it is a hazardous substance. It is a highly flammable liquid and vapor. Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces, and not smoking. The container should be kept tightly closed .
Properties
IUPAC Name |
2-chloro-6-methylpyridine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-4-2-5(7(9)11)3-6(8)10-4/h2-3H,1H3,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXORRMQUDENAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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